

Synthesis and Characterization of Ethyl 6-bromo-3-coumarincarboxylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 6-bromo-3-coumarincarboxylate

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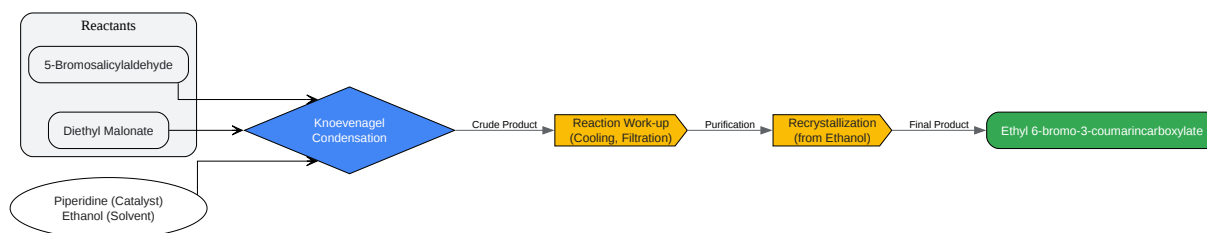
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Ethyl 6-bromo-3-coumarincarboxylate** (CAS No: 2199-90-8). This coumarin derivative serves as a valuable intermediate in medicinal chemistry and materials science, primarily due to the versatile reactivity imparted by the bromine substituent.^[1] It is a key building block for the development of various bioactive molecules, including those with anti-inflammatory, anticoagulant, and antimicrobial properties.^[1] Furthermore, its structural features are leveraged in the design of fluorescent probes for biological imaging.^[1]

Synthesis of Ethyl 6-bromo-3-coumarincarboxylate

The most common and efficient method for synthesizing coumarin-3-carboxylates is the Knoevenagel condensation.^{[2][3]} This reaction involves the base-catalyzed condensation of a salicylaldehyde derivative with an active methylene compound, in this case, diethyl malonate.^{[4][5]} The synthesis of the target compound proceeds via the reaction of 5-bromosalicylaldehyde with diethyl malonate.

A typical reaction workflow for the synthesis is illustrated below.



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Caption: Workflow for the synthesis of **Ethyl 6-bromo-3-coumarincarboxylate**.

Experimental Protocol: Knoevenagel Condensation

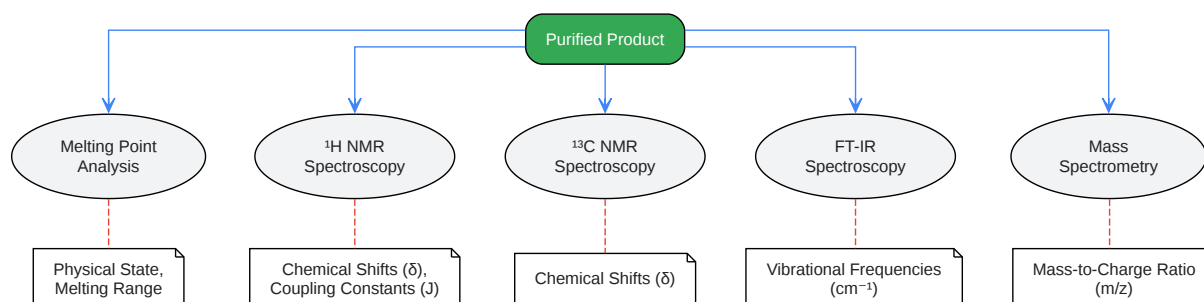
This protocol is adapted from established procedures for coumarin synthesis.[6]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromosalicylaldehyde (1 equivalent) in absolute ethanol.
- **Addition of Reagents:** To this solution, add diethyl malonate (1.2 equivalents) followed by a catalytic amount of piperidine (0.1 equivalents).
- **Reaction:** Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture in an ice bath. The solid product will precipitate out of the solution.
- **Isolation:** Collect the crude product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and catalyst.

- Purification: Purify the crude solid by recrystallization from hot ethanol to yield the final product as a crystalline solid.[7]
- Drying: Dry the purified crystals under vacuum.

Characterization of Ethyl 6-bromo-3-coumarincarboxylate

The synthesized compound is characterized by its physical properties and various spectroscopic techniques to confirm its structure and purity. The workflow for characterization is outlined below.



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Caption: Analytical workflow for the characterization of the final product.

Physical Properties

The general physical properties of **Ethyl 6-bromo-3-coumarincarboxylate** are summarized in the table below.

Property	Value	References
CAS Number	2199-90-8	[1]
Molecular Formula	C ₁₂ H ₉ BrO ₄	[1]
Molecular Weight	297.10 g/mol	[1][8]
Appearance	White to orange/green powder/crystal	[1][9]
Melting Point	164 - 172 °C	[1][9]
Purity	≥ 98% (GC)	[1]
Storage	Store at Room Temperature, sealed in dry conditions	[9]

Spectroscopic Data

The structural confirmation is achieved through spectroscopic analysis.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH ₃ (Ethyl)	~1.4	Triplet	~7.1
-CH ₂ - (Ethyl)	~4.4	Quartet	~7.1
H-8	~7.3	Doublet	~8.8
H-5	~7.7	Doublet of doublets	~8.8, ~2.4
H-7	~7.8	Doublet	~2.4
H-4	~8.5	Singlet	-

Note: Data is based on ¹H NMR spectrum provided by MedChemExpress and general principles of NMR spectroscopy.
[\[10\]](#)

¹³C NMR Spectroscopy

The carbon NMR provides information about the carbon skeleton of the molecule. The expected chemical shifts are based on data from structurally similar coumarin-3-carboxylic acids.[\[11\]](#)

Carbon Assignment	Expected Chemical Shift (δ , ppm)
-CH ₃ (Ethyl)	~14
-CH ₂ - (Ethyl)	~62
C-3	~115
C-6	~118
C-8	~119
C-4a	~119.5
C-5	~130
C-7	~138
C-4	~148
C-8a	~154
C-2 (Lactone C=O)	~159
C-Ester (Ester C=O)	~163

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. The data below is based on the spectrum of the parent compound, ethyl coumarin-3-carboxylate, with expected shifts for the bromo-derivative.[\[12\]](#)[\[13\]](#)

Functional Group	Characteristic Wavenumber (cm ⁻¹)
C-H stretch (Aromatic)	3100 - 3000
C-H stretch (Aliphatic)	3000 - 2850
C=O stretch (Ester)	~1750 - 1730
C=O stretch (α,β -unsaturated Lactone)	~1730 - 1715
C=C stretch (Aromatic & Alkene)	~1620 - 1580
C-O stretch (Ester & Ether)	1300 - 1000
C-Br stretch	~680 - 515

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Parameter	Value
Molecular Ion Peak [M] ⁺	m/z \approx 296/298 (due to bromine isotopes ⁷⁹ Br and ⁸¹ Br)
Major Fragments	Expected fragments correspond to the loss of the ethoxy group (-OCH ₂ CH ₃ , m/z 45) and carbon monoxide (-CO, m/z 28).

Note: Based on the molecular weight of the target compound and fragmentation patterns of similar coumarins.[\[14\]](#)[\[15\]](#)

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